2-Amino-4-bromonicotinonitrile

Übersicht

Beschreibung

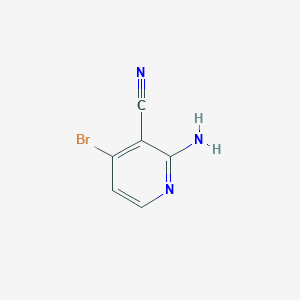

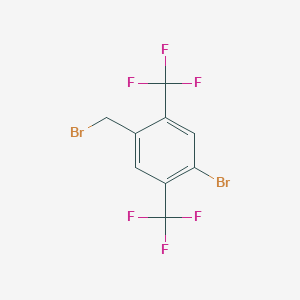

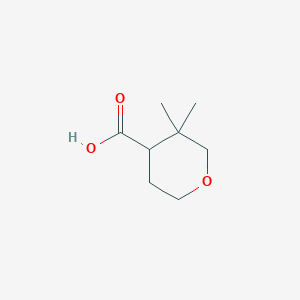

2-Amino-4-bromonicotinonitrile is a chemical compound with the linear formula C6H4BrN3 . It is used for scientific research and development .

Synthesis Analysis

The synthesis of 2-Amino-4-bromonicotinonitrile involves the reaction of 4-bromo-2-fluoronicotinonitrile with ammonia . The reaction is carried out at 20°C for 1 hour . The solution is then bubbled with N2 to remove the ammonia, and the product is extracted with EtOAc .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromonicotinonitrile is represented by the InChI code 1S/C6H4BrN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) .Wissenschaftliche Forschungsanwendungen

Catalyzed Synthesis in Aqueous Medium : Kurumurthy et al. (2015) developed an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives using tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This method shows the utility of 2-amino-4-bromonicotinonitrile in multi-component chemical synthesis, highlighting its significance in organic chemistry (Kurumurthy et al., 2015).

Herbicide Resistance in Transgenic Plants : A study by Stalker et al. (1988) explored the use of a specific gene, bxn, to confer resistance to the herbicide bromoxynil in transgenic tobacco plants. This application demonstrates the potential of 2-amino-4-bromonicotinonitrile in agricultural biotechnology for developing herbicide-resistant crops (Stalker et al., 1988).

Synthesis of Thiopyran and Nicotinonitrile Derivatives : Eldin (2003) reported the synthesis of thiophene and thiopyran derivatives from 2-amino-1,1,3-tricyano-3-bromopropene, a compound closely related to 2-amino-4-bromonicotinonitrile. This research highlights its use in creating novel organic compounds, particularly in heterocyclic chemistry (Eldin, 2003).

Lipophilic Antifolate Synthesis : Chan and Rosowsky (2005) described a method involving 2-amino-4-bromonicotinonitrile for synthesizing the lipophilic antifolate piritrexim. This showcases its role in the pharmaceutical industry for drug synthesis (Chan & Rosowsky, 2005).

Antimicrobial Activities of Pyrido Derivatives : Behalo (2008) synthesized 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and used it to create pyrido derivatives with reported antibacterial and antifungal activities. This application is significant for the development of new antimicrobial agents (Behalo, 2008).

Corrosion Inhibitor for Steel : Ansari et al. (2015) investigated the use of pyridine derivatives, including 2-amino-4-bromonicotinonitrile, as corrosion inhibitors for N80 steel in hydrochloric acid. This study is important for industrial applications, particularly in protecting metals from corrosion (Ansari et al., 2015).

Transformation to Tetrazole Analogues : Demko and Sharpless (2002) described conditions for transforming α-aminonitriles to tetrazole analogues of α-amino acids, a process involving compounds related to 2-amino-4-bromonicotinonitrile. This transformation is useful in synthetic organic chemistry (Demko & Sharpless, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-4-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTGAADDVCCUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromonicotinonitrile | |

CAS RN |

1152617-15-6 | |

| Record name | 2-amino-4-bromopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2390408.png)

![(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2390413.png)

![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)

![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)